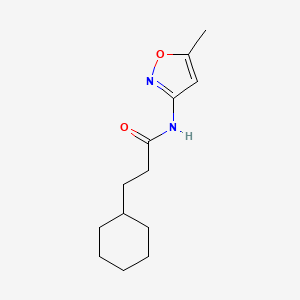
Boc-Arg(Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH: is a protected form of the amino acid arginine. It is commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The compound is characterized by the presence of a tert-butyloxycarbonyl group protecting the amino group and a benzyloxycarbonyl group protecting the guanidino group of arginine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The process involves attaching the amino acid to a resin, followed by sequential addition of protected amino acids.
Solution-Phase Synthesis: In solution-phase synthesis, the compound is synthesized by reacting N-tert-butyloxycarbonyl-L-arginine with N-benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH typically involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the tert-butyloxycarbonyl and benzyloxycarbonyl groups.
Coupling Reactions: It participates in coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the tert-butyloxycarbonyl group.
Hydrogen Fluoride: Used for deprotection of the benzyloxycarbonyl group.
Carbodiimides and Hydroxybenzotriazole: Used in coupling reactions to form peptide bonds.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: Utilized in the synthesis of modified proteins for studying protein function and interactions.
Medicine:
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Industry:
Mécanisme D'action
The compound exerts its effects by protecting the amino and guanidino groups of arginine during peptide synthesis. The tert-butyloxycarbonyl group prevents unwanted reactions at the amino group, while the benzyloxycarbonyl group protects the guanidino group. These protective groups are removed under specific conditions to allow the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
- N-tert-Butyloxycarbonyl-L-lysine (N-benzyloxycarbonyl)-OH
- N-tert-Butyloxycarbonyl-L-histidine (N-benzyloxycarbonyl)-OH
Uniqueness: N-tert-Butyloxycarbonyl-L-arginine (N-benzyloxycarbonyl)-OH is unique due to the presence of the guanidino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides containing arginine residues .
Propriétés
IUPAC Name |
(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCZFJSCZHUMM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)






![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2777958.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)


![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)

